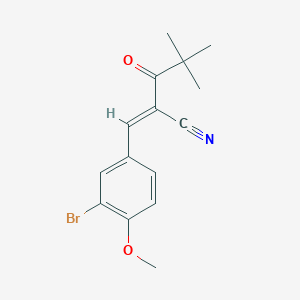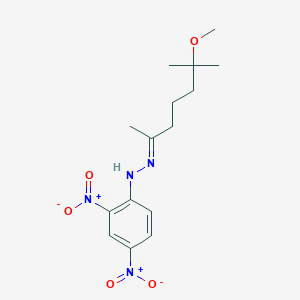![molecular formula C15H12N4O2S B5794297 4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5794297.png)
4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate, also known as PTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTA belongs to the class of thiazolylphenylacetate derivatives and has a molecular weight of 332.4 g/mol. In
作用机制
The exact mechanism of action of 4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been found to induce apoptosis, which is a programmed cell death process that occurs in cells that are damaged or no longer needed by the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This compound has also been found to increase the levels of certain antioxidants such as glutathione and superoxide dismutase (SOD).
实验室实验的优点和局限性
One of the advantages of using 4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is that it can be toxic to cells at high concentrations. Therefore, it is essential to optimize the concentration of this compound used in experiments to ensure that it does not have adverse effects on cell viability.
未来方向
There are several future directions for the research and development of 4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate. One potential direction is to investigate the use of this compound in the treatment of various inflammatory diseases. Another direction is to explore the potential of this compound as a chemotherapeutic agent for the treatment of cancer. Additionally, researchers could investigate the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of 2-amino-4-(2-pyrimidinyl)thiazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. This compound has been extensively studied for its potential applications in drug development, and it has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. While there are limitations to using this compound in lab experiments, its potential applications make it a promising area for future research.
合成方法
The synthesis of 4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate involves the reaction of 2-amino-4-(2-pyrimidinyl)thiazole with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) and is carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the development of new drugs. This compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and asthma.
属性
IUPAC Name |
[4-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10(20)21-12-5-3-11(4-6-12)13-9-22-15(18-13)19-14-16-7-2-8-17-14/h2-9H,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWBKQZUMPZLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)


![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5794241.png)
![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)



![7-(3,4-dimethoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5794280.png)
![N'-[(5-bromo-2-thienyl)methylene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5794283.png)

![N-cyclohexyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5794311.png)

